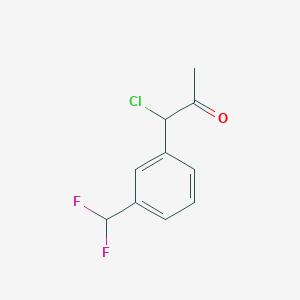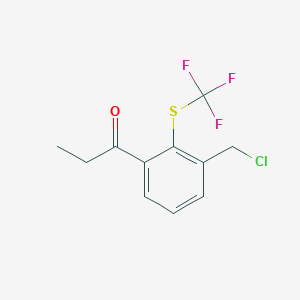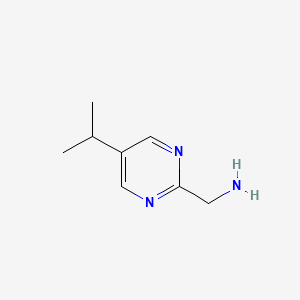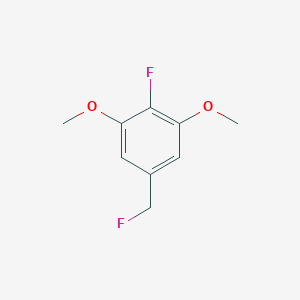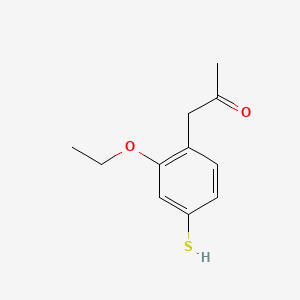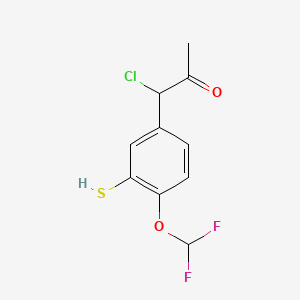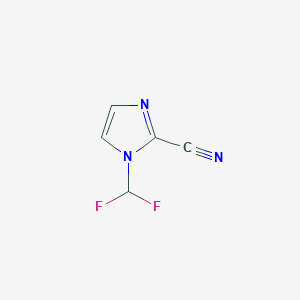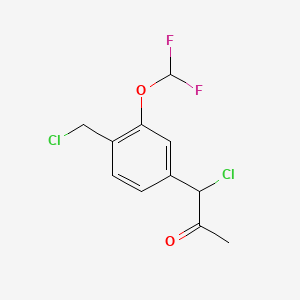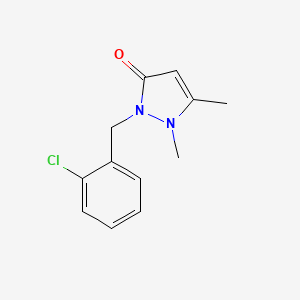![molecular formula C52H33N3 B14054371 1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)
1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at alternating positions in a six-membered ring. This particular compound is notable for its unique structure, which includes biphenyl and spirobi[9H-fluoren] groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the triazine ring. Common reagents used in these reactions include amines, aldehydes, and catalysts such as Lewis acids. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace hydrogen atoms in the triazine ring. .
Scientific Research Applications
1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dendrimers.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in anticancer therapies, particularly targeting specific kinases involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. In the context of anticancer research, it has been shown to inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- include other triazine derivatives such as:
1,3,5-Triazine-based pyrazole derivatives: These compounds also exhibit anticancer activity and kinase inhibition properties.
Thiadiazole-based covalent triazine frameworks: Known for their high sensitivity and selectivity in detecting aromatic amines.
Functionalized 1,3,5-triazine derivatives: Used in photo- and optoelectronic applications due to their unique photoluminescence properties
These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C52H33N3 |
|---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
2,4-bis(4-phenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C52H33N3/c1-3-13-34(14-4-1)36-23-27-38(28-24-36)49-53-50(39-29-25-37(26-30-39)35-15-5-2-6-16-35)55-51(54-49)40-31-32-44-43-19-9-12-22-47(43)52(48(44)33-40)45-20-10-7-17-41(45)42-18-8-11-21-46(42)52/h1-33H |
InChI Key |
MVAWSFWKRUPROT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC=C(C=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
